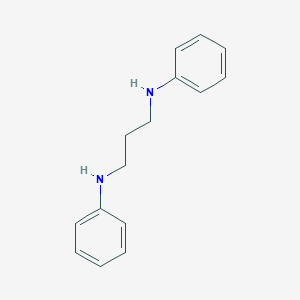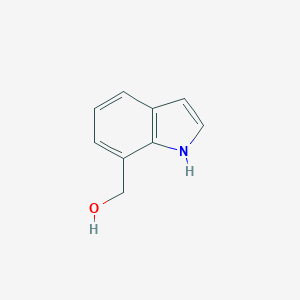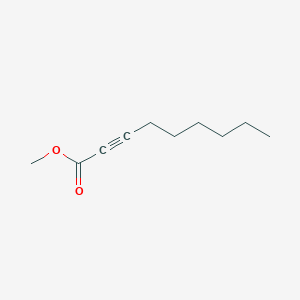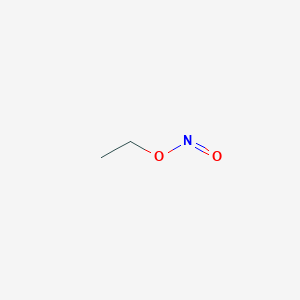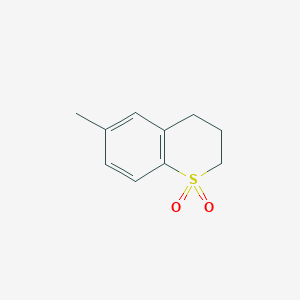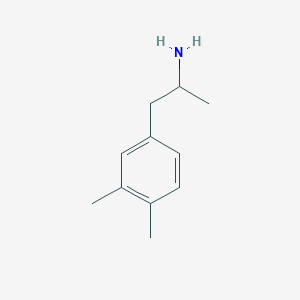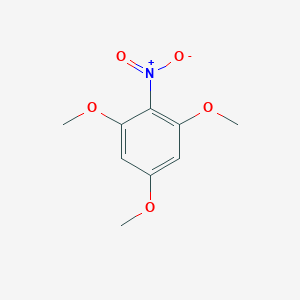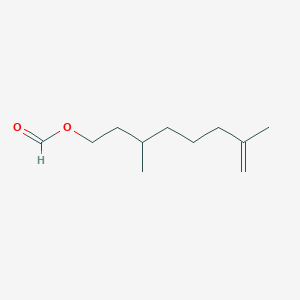
Cadmium succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium succinate is a chemical compound formed by the combination of cadmium and succinic acid. It is known for its applications in various fields, including agriculture and industry. This compound is often used as a fungicide to control turfgrass diseases due to its toxic properties .
Mechanism of Action
Target of Action
Cadmium succinate primarily targets the mitochondrial oxidative phosphorylation system . It interacts with the alternative oxidase (AOX) pathway and the cytochrome oxidase pathway (COX) . Cadmium also affects proteins with zinc-binding structures, which are present in many DNA repair proteins, transcription factors, and the tumor suppressor protein p53 .
Mode of Action
This compound acts as an uncoupler of mitochondrial oxidative phosphorylation . It stimulates KCN-insensitive respiration and KCN-SHAM-insensitive respiration, indicating the involvement of the AOX pathway . It decreases KCN-sensitive respiration, suggesting an inhibition of the COX pathway . Cadmium also induces widespread misfolding and aggregation of nascent proteins .
Biochemical Pathways
This compound affects various biochemical pathways. It disrupts the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . It impacts signaling pathways like Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways . The epigenetic effects of Cadmium, including DNA methylation and histone modifications, have also been reported .
Pharmacokinetics
It is known that cadmium has a low rate of excretion from the body and is accumulated in organisms, with an extremely protracted biological half-life . Cadmium can be taken up via ion channels or by phagocytosis and, due to the low pH, may dissolve gradually in lysosomes .
Result of Action
The action of this compound results in disturbed cellular respiration and induced oxidative cellular stress . It increases extramitochondrial LOX activity, lipid peroxidation, and oxidized and reduced glutathione, which induces an antioxidant response with enhanced SOD and CAT activities . Cadmium also inhibits soybean root growth .
Action Environment
Cadmium is a toxic non-essential heavy metal mainly originating from industrial activities and causes environmental pollution . It affects all organisms, and its bioaccumulation in the food chain may be unhealthy . Cadmium concentrations vary in non-polluted soils from 0.04 to 0.32 mM, whereas in polluted soils it varies from 0.32 to about 1.0 mM . The environmental factors significantly influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Cadmium succinate participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, often disrupting their normal function . For instance, cadmium can induce oxidative stress, disrupt calcium signaling, interfere with cellular signaling pathways, and cause epigenetic modifications .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Chronic low exposure to cadmium has been associated with distinct pathologies in many organ systems, including liver and kidney damage, osteoporosis, carcinogenicity, or reproductive toxicity .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and alter gene expression . For example, cadmium can induce a decrease in mitochondrial membrane potential, primarily resulting from disruptions in the electron transport chain .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that chronic low cadmium exposure (CLCE) is a health hazard for about 10% of the global population, increasing morbidity and mortality . Long-term exposure to cadmium can lead to distinct pathologies in many organ systems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High Cd cultivar showed higher expression levels in plasma membrane-localized transport genes and tonoplast-localized transport genes than low Cd cultivar . These genes might be involved in root-to-shoot Cd translocation in pak choi .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, chronic low cadmium exposure has been associated with the disturbance of metabolic pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation . For example, the uptake and distribution of Cd organs is a dynamic process, which is driven by transporters in roots, from root to shoot (xylem loading) and from source to sink in phloem (including seed loading) .
Subcellular Localization
This compound is localized to specific compartments or organelles within the cell. This localization can affect its activity or function . For example, the ectopic expression of BjNRAMP1 in yeast led to higher accumulation of Cd and Mn compared to the vector control. BjNARAMP1 was localized to the plasma membrane and expressed in the vascular system of roots, leaves, and flowers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium succinate can be synthesized through a reaction between cadmium nitrate and succinic acid. The reaction typically occurs in an aqueous solution, where cadmium nitrate reacts with succinic acid to form this compound and nitric acid as a byproduct. The reaction can be represented as follows:
Cd(NO3)2+C4H6O4→Cd(C4H4O4)+2HNO3
Industrial Production Methods: In industrial settings, this compound is produced by mixing cadmium salts with succinic acid under controlled conditions. The mixture is then subjected to filtration and drying processes to obtain the final product. The industrial production methods ensure high purity and yield of this compound.
Chemical Reactions Analysis
Types of Reactions: Cadmium succinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cadmium oxide and other byproducts.
Reduction: It can be reduced to elemental cadmium under specific conditions.
Substitution: this compound can participate in substitution reactions where the succinate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligands such as chloride or acetate can be used in substitution reactions.
Major Products:
Oxidation: Cadmium oxide.
Reduction: Elemental cadmium.
Substitution: Cadmium chloride or cadmium acetate, depending on the substituting ligand.
Scientific Research Applications
Cadmium succinate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of cadmium-based compounds and materials.
Biology: Studied for its effects on cellular processes and toxicity.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Utilized as a fungicide and in the production of cadmium-based pigments and coatings.
Comparison with Similar Compounds
Cadmium chloride: Used in similar applications but has different solubility and reactivity properties.
Cadmium acetate: Another cadmium salt with distinct chemical properties and uses.
Cadmium sulfate: Used in electroplating and as a pigment.
Uniqueness of Cadmium Succinate: this compound is unique due to its specific ligand (succinic acid) which imparts distinct chemical and physical properties. Its use as a fungicide and its ability to form stable complexes with cadmium ions make it valuable in various applications .
Properties
CAS No. |
141-00-4 |
|---|---|
Molecular Formula |
C4H6CdO4 |
Molecular Weight |
230.50 g/mol |
IUPAC Name |
butanedioic acid;cadmium |
InChI |
InChI=1S/C4H6O4.Cd/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8); |
InChI Key |
LDUJURZWMDIZGH-UHFFFAOYSA-N |
SMILES |
C(CC(=O)[O-])C(=O)[O-].[Cd+2] |
Canonical SMILES |
C(CC(=O)O)C(=O)O.[Cd] |
Key on ui other cas no. |
141-00-4 |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
cadminate cadmium succinate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


